5-bromo-2-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide
Description
5-Bromo-2-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a bromo-chloro-substituted aromatic core linked to a thiophene-ethyl-hydroxyethyl side chain.
Activation of 5-bromo-2-chlorobenzoic acid (e.g., via acid chloride formation).
Coupling with a secondary amine containing the thiophene-ethyl-hydroxyethyl moiety.
Protective group strategies (if required) to preserve the hydroxyethyl functionality during synthesis.
The compound’s structural complexity positions it as a candidate for targeting protein interactions, particularly in antibacterial or neurological contexts, based on similar benzamide derivatives discussed in the evidence .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S/c1-9(19)14-5-3-11(21-14)6-7-18-15(20)12-8-10(16)2-4-13(12)17/h2-5,8-9,19H,6-7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDQSPYXHVDFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related benzamide derivatives from the evidence:
Structural and Functional Insights
Substituent Impact on Solubility :
- The target compound’s hydroxyethyl-thiophene side chain likely increases hydrophilicity compared to halogenated or aryl-substituted analogs (e.g., ’s methoxybenzamide or ’s thiadiazolyl derivative). This could enhance aqueous solubility, critical for bioavailability .
- Halogen-heavy analogs (e.g., 3,5-dibromo derivatives in ) prioritize lipophilicity, favoring membrane penetration but risking metabolic instability.
Biological Target Specificity: Compounds with thiazole/thiadiazole moieties (e.g., ) often exhibit affinity for enzymes or receptors with sulfur-rich binding pockets. The target compound’s thiophene group may mimic such interactions but with distinct spatial geometry.
Synthetic Complexity :
- The hydroxyethyl group in the target compound likely necessitates protective strategies (e.g., temporary silylation or acetylation) during synthesis, unlike simpler halogenated derivatives. This aligns with methods in , where amines were protected during alkylation .
Activity Data Limitations
While highlights antibacterial activity for GroEL/ES inhibitors, specific IC50 or MIC values for the target compound are absent in the provided sources. Similarly, ’s D3 receptor-binding data for related compounds cannot be directly extrapolated.
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